molecular formula C12H12N2O3 B13328965 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Katalognummer: B13328965
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: KFXVDYUAJBEXRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a cyclopropyl group, a carboxylic acid group, and a tetrahydro-1,6-naphthyridine core, making it a unique and versatile molecule.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step processes. One common synthetic route includes the cyclization of substituted amides of 2-styrylnicotinic acid, which undergoes cyclization when heated in polyphosphoric acid . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing commercially available reagents and catalysts.

Analyse Chemischer Reaktionen

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, its anticancer activity is often linked to its ability to inhibit certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropyl-5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:

The unique structural features of this compound, such as the cyclopropyl group and carboxylic acid functionality, contribute to its distinct chemical behavior and wide range of applications.

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

2-cyclopropyl-5-oxo-7,8-dihydro-6H-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c15-11-7-5-8(12(16)17)10(6-1-2-6)14-9(7)3-4-13-11/h5-6H,1-4H2,(H,13,15)(H,16,17)

InChI-Schlüssel

KFXVDYUAJBEXRZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C=C3C(=N2)CCNC3=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.